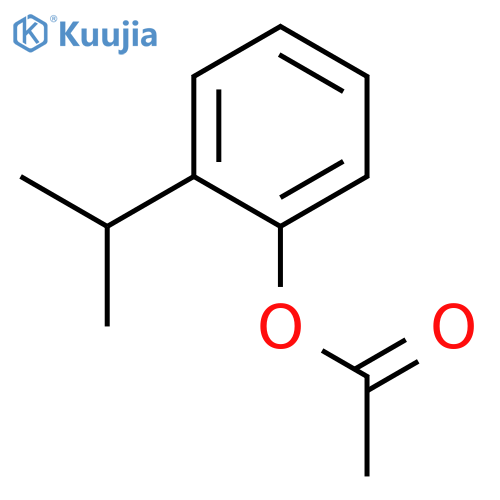Cas no 1608-68-0 (Phenol,2-(1-methylethyl)-, 1-acetate)

1608-68-0 structure
商品名:Phenol,2-(1-methylethyl)-, 1-acetate
Phenol,2-(1-methylethyl)-, 1-acetate 化学的及び物理的性質
名前と識別子
-
- Phenol,2-(1-methylethyl)-, 1-acetate
- Acetic acid, 2-isopropylphenyl ester
- (2-propan-2-ylphenyl) acetate
- Acetic acid o-isopropylphenyl ester
- 2-Isopropylphenyl acetate #
- SCHEMBL720572
- 1608-68-0
- 2-Isopropylphenyl acetate
- NSC-404392
- 2-isopropyl-phenyl acetate
- NSC404392
- Phenol, 2-(1-methylethyl)-, acetate
- DTXSID50323599
- AMY39971
- 2-(propan-2-yl)phenyl acetate
-
- MDL: MFCD02149358
- インチ: InChI=1S/C11H14O2/c1-8(2)10-6-4-5-7-11(10)13-9(3)12/h4-8H,1-3H3
- InChIKey: ILKITZBHQBDKCB-UHFFFAOYSA-N
- ほほえんだ: CC(OC1=CC=CC=C1C(C)C)=O
計算された属性
- せいみつぶんしりょう: 178.09942
- どういたいしつりょう: 178.099379685g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 175
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 26.3Ų
じっけんとくせい
- PSA: 26.3
- LogP: 2.73530
Phenol,2-(1-methylethyl)-, 1-acetate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1003691-10g |
2-isopropylphenyl acetate |
1608-68-0 | 95% | 10g |
$1000 | 2024-07-24 | |
| eNovation Chemicals LLC | Y1003691-10g |
2-isopropylphenyl acetate |
1608-68-0 | 95% | 10g |
$1000 | 2025-02-25 | |
| eNovation Chemicals LLC | Y1003691-10g |
2-isopropylphenyl acetate |
1608-68-0 | 95% | 10g |
$1000 | 2025-02-21 |
Phenol,2-(1-methylethyl)-, 1-acetate 関連文献
-
Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557
-
Kaiming Hou New J. Chem., 2019,43, 10826-10833
-
Claudio Greco,Kate de Mattos-Shipley,Andrew M. Bailey,Nicholas P. Mulholland,Jason L. Vincent,Christine L. Willis,Thomas J. Simpson Chem. Sci., 2019,10, 2930-2939
-
Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762
-
Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025
1608-68-0 (Phenol,2-(1-methylethyl)-, 1-acetate) 関連製品
- 3056-59-5(Acetic Acid 2-Ethylphenyl Ester)
- 2664-32-6(4-Isopropylphenyl acetate)
- 6380-28-5(Carvacryl acetate)
- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)
- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)
- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)
- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)
- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)
- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)
- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)
推奨される供給者
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
